molecular formula C6H12O5 B12339124 6-Deoxy-D-allose CAS No. 4348-84-9

6-Deoxy-D-allose

Cat. No.: B12339124
CAS No.: 4348-84-9
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-MOJAZDJTSA-N
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Chemical Reactions Analysis

6-Deoxy-D-allose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include osmium tetroxide for dihydroxylation and chiral tin (II) triflate for asymmetric aldol reactions . Major products formed from these reactions include this compound derivatives, such as 6-deoxy-D-allofuranose .

Comparison with Similar Compounds

6-Deoxy-D-allose is unique among deoxysugars due to its specific role in the biosynthesis of macrolide antibiotics. Similar compounds include:

These compounds share similar chemical structures and biosynthetic pathways but differ in their specific roles and applications.

Properties

CAS No.

4348-84-9

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1

InChI Key

PNNNRSAQSRJVSB-MOJAZDJTSA-N

Isomeric SMILES

C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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